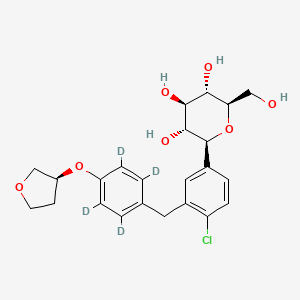

Empagliflozin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27ClO7 |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D |

InChI Key |

OBWASQILIWPZMG-CPTKLOLCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H] |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is Empagliflozin-d4 and its chemical properties

An In-depth Technical Guide to Empagliflozin-d4

Introduction

This compound is the deuterated analogue of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2).[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to Empagliflozin, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Empagliflozin itself is a medication used for the management of type 2 diabetes mellitus.[3] It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism is independent of insulin action.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. These properties are critical for its use as an analytical standard, influencing its solubility, stability, and spectrometric behavior.

| Property | Value | References |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Molecular Formula | C₂₃H₂₃D₄ClO₇ | |

| Molecular Weight | 454.9 g/mol | |

| Monoisotopic Mass | 454.1696379 Da | |

| CAS Number | 2749293-95-4 | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Physical Form | Solid | |

| Solubility | DMSO: 50 mg/mL (109.91 mM) | |

| Storage Conditions | Store at -20°C |

Mechanism of Action: SGLT2 Inhibition

The therapeutic action of Empagliflozin, and by extension the relevance of this compound in its study, is rooted in the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located in the proximal tubules of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.

By selectively inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This process lowers the overall plasma glucose concentration in patients with type 2 diabetes. The key physiological effects resulting from this mechanism include:

-

Glycemic Control : Lowering of fasting and postprandial blood glucose levels.

-

Diuretic and Natriuretic Effects : Increased excretion of sodium and water, contributing to a reduction in blood pressure.

-

Weight Reduction : Caloric loss due to glucosuria can lead to a modest decrease in body weight.

-

Cardiorenal Benefits : The drug has shown significant benefits in reducing the risk of cardiovascular death and hospitalization for heart failure, as well as slowing the progression of kidney disease.

Experimental Protocols

Bioanalytical Method for Empagliflozin Quantification in Human Plasma

This compound is crucial as an internal standard (IS) for the accurate quantification of Empagliflozin in human plasma by UPLC-MS/MS. The following protocol is a representative example.

Objective: To determine the concentration of Empagliflozin in human plasma samples.

Materials:

-

Empagliflozin reference standard

-

This compound (Internal Standard)

-

Human plasma (K2EDTA)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

0.2% Formic acid in water

-

UPLC-MS/MS system with a C18 reverse-phase column

Methodology:

-

Preparation of Standard and IS Solutions:

-

Prepare a primary stock solution of Empagliflozin in a suitable solvent (e.g., methanol).

-

Prepare a primary stock solution of this compound (IS) at a concentration of approximately 5 µg/mL in the same solvent.

-

From the primary stocks, create working solutions and a series of calibration curve standards by spiking pooled human plasma to achieve a desired concentration range.

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To a 200 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add a specified volume of the IS working solution.

-

Add extraction solvent (e.g., ethyl acetate) to the plasma mixture.

-

Vortex mix vigorously to ensure thorough extraction of the analyte and IS into the organic layer.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen (e.g., using an LV Nitrogen Evaporator).

-

Reconstitute the dried residue in the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm), 2.5 µm.

-

Mobile Phase: A mixture of Methanol and 0.2% Formic Acid (e.g., 75:25 v/v).

-

Flow Rate: 0.3 µL/min.

-

Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected.

-

Mass Spectrometry: The system is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Empagliflozin and this compound.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio (Empagliflozin/Empagliflozin-d4) against the nominal concentration of the calibration standards.

-

The concentration of Empagliflozin in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Synthesis of Isotopically Labeled Empagliflozin

While specific protocols for this compound are proprietary, the synthesis of isotopically labeled (¹³C or ¹⁴C) Empagliflozin has been published and provides a logical framework. An efficient, large-scale synthesis involves a few key steps.

Key Steps:

-

Preparation of Aryl Magnesium Reagent: An aryl iodide intermediate is subjected to an iodine-magnesium exchange to form a reactive Grignard reagent.

-

Condensation with Glucono Lactone: The Grignard reagent is added to a protected glucono lactone (the glucose-derived precursor). This step forms the crucial C-aryl glucoside bond.

-

Anomeric Methoxylation: The resulting lactol is treated with hydrochloric acid in methanol. This step forms a more stable β-anomeric methyl glycopyranoside.

-

Lewis Acid-Mediated Reduction: The final key step is the reduction of the anomeric methoxy group to a hydrogen, mediated by a silane reducing agent (e.g., Et₃SiH) and a Lewis acid promoter (e.g., AlCl₃). This reduction yields the final Empagliflozin product.

For this compound, the deuterium atoms are incorporated into one of the starting materials, specifically the phenyl ring of the aryl iodide intermediate.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Empagliflozin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Empagliflozin, with a specific focus on the strategic incorporation of deuterium isotopes to produce Empagliflozin-d4. While specific, publicly available protocols for the direct synthesis of this compound are scarce, this document outlines a plausible and chemically sound synthetic strategy based on established methods for the synthesis of Empagliflozin and its other isotopically labeled analogues.

This compound is a deuterated form of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotopic label ensures that this compound shares identical physicochemical properties with Empagliflozin, but is distinguishable by its mass, a critical feature for accurate bioanalysis.

Proposed Synthetic Strategy for this compound

The synthesis of this compound can be strategically achieved by incorporating a deuterated precursor during the synthesis of the aglycone moiety. A logical and efficient approach involves the use of a deuterated form of one of the key aromatic starting materials. Based on common organic synthesis practices for isotopic labeling, a plausible route would involve the deuteration of the benzyl group, which connects the two phenyl rings of the aglycone.

This guide proposes a synthetic pathway that adapts a known route for Empagliflozin synthesis, commencing with the preparation of a deuterated key intermediate.

Experimental Protocols

The following protocols are based on established synthetic methods for unlabeled Empagliflozin and serve as a robust template for the synthesis of this compound by substituting a deuterated precursor at the appropriate step.

Synthesis of Key Intermediate: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This intermediate is a crucial building block for the Empagliflozin molecule. The synthesis involves the coupling of two aromatic fragments. For the synthesis of the deuterated analogue, a deuterated version of 2-chloro-5-iodobenzyl bromide would be utilized.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-Chloro-5-iodobenzyl bromide | 348.33 |

| (S)-3-phenoxytetrahydrofuran | 164.20 |

| Aluminum chloride (AlCl₃) | 133.34 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

Procedure:

-

To a solution of (S)-3-phenoxytetrahydrofuran in dichloromethane, add aluminum chloride at 0 °C.

-

Slowly add a solution of 2-chloro-5-iodobenzyl bromide (or its deuterated analogue) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with ice-water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.

Synthesis of Empagliflozin from the Key Intermediate

The final steps involve the glycosylation of the aglycone with a protected glucose derivative, followed by deprotection.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 488.70 |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 411.19 |

| n-Butyllithium (n-BuLi) | 64.06 |

| Copper(I) iodide (CuI) | 190.45 |

| Tetrahydrofuran (THF) | 72.11 |

| Lithium hydroxide (LiOH) | 23.95 |

| Methanol (CH₃OH) | 32.04 |

Procedure:

-

Dissolve the key intermediate in anhydrous tetrahydrofuran and cool to -78 °C.

-

Add n-butyllithium dropwise and stir for 30 minutes.

-

Add copper(I) iodide and stir for another 30 minutes.

-

Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in tetrahydrofuran.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the resulting residue in a mixture of methanol and tetrahydrofuran.

-

Add an aqueous solution of lithium hydroxide and stir at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction mixture with a weak acid and remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain Empagliflozin (or this compound).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of unlabeled Empagliflozin. Similar yields and purity would be expected for the deuterated synthesis.

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 2-Chloro-5-iodobenzyl bromide | 75-85 | >95 |

| 2 | Empagliflozin | Key Intermediate | 60-70 | >98 |

Visualizations

Synthetic Pathway of Empagliflozin

Caption: Proposed synthetic pathway for Empagliflozin-d2.

Experimental Workflow

Caption: General experimental workflow for organic synthesis.

References

Physical and chemical properties of Empagliflozin-d4

An In-depth Technical Guide to the Physical and Chemical Properties of Empagliflozin-d4

Abstract

This compound is the deuterium-labeled version of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and solubility, with quantitative data presented in structured tables. Furthermore, it outlines experimental protocols for its analysis and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Introduction

Empagliflozin is a medication used in the management of type 2 diabetes mellitus.[1] Its deuterated analog, this compound, serves as a crucial internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement in pharmacokinetic and metabolic studies.[4][5] This guide focuses on the core physical and chemical properties of this stable isotope-labeled compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

Chemical Identification

| Property | Value |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Synonyms | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4 |

| CAS Number | 2749293-95-4 |

| Molecular Formula | C₂₃H₂₃D₄ClO₇ |

| Appearance | White to Off-white Solid |

Physicochemical Data

| Property | Value |

| Molecular Weight | 454.93 g/mol |

| Monoisotopic Mass | 454.1696379 Da |

| Purity | ≥98%, ≥99% deuterated forms (d1-d4) |

| Boiling Point | Data not available for this compound. (For non-deuterated Empagliflozin: 665°C) |

| Melting Point | Data not available for this compound. (For non-deuterated Empagliflozin: 356°C) |

Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity and stability of this compound.

| Parameter | Details |

| Solubility | Soluble in DMSO and Methanol. In DMSO, solubility is reported as 50 mg/mL (109.91 mM), may require sonication. |

| Storage (Solid) | Store at -20°C for long-term (up to 3 years). Can be stored at 4°C for up to 2 years. Recommended to store under an inert atmosphere. |

| Storage (In Solvent) | Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. |

Mechanism of Action and Metabolic Pathways

Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism is independent of insulin secretion.

Beyond its primary role in glycemic control, Empagliflozin has been shown to influence other metabolic pathways. Studies suggest it can inhibit hepatic gluconeogenesis and promote glycogen synthesis through the AMPK/CREB/GSK3β signaling pathway.

Figure 1: Mechanism of Action of Empagliflozin via SGLT2 Inhibition.

References

An In-depth Technical Guide to Interpreting an Empagliflozin-d4 Certificate of Analysis

Introduction

Empagliflozin-d4 is the deuterium-labeled version of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[1][2] In research and pharmaceutical development, deuterated standards like this compound are indispensable, primarily serving as internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Their use allows for precise quantification of the parent drug in complex biological matrices.

A Certificate of Analysis (CoA) is a critical quality assurance document that accompanies these standards. It provides formal confirmation that a specific batch of the product meets its predetermined specifications for identity, purity, and quality. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in a CoA and the methodologies used to generate it is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed interpretation of a typical this compound CoA, including summaries of key data and the experimental protocols behind them.

Section 1: Decoding the Certificate of Analysis

A CoA for a chemical standard like this compound presents a concise summary of its quality control testing. The data is typically divided into quantitative and qualitative results, each providing critical information about the material's integrity.

Quantitative Data

This section includes measurable parameters that define the purity and composition of the standard. The following table summarizes key quantitative data from a representative this compound CoA.

| Parameter | Example Value | Significance for Researchers |

| Purity (by LCMS) | 98.11% | Indicates the percentage of this compound relative to any impurities. High purity is crucial for accurate calibration and quantification. |

| Isotopic Enrichment | 95.85% | Represents the percentage of molecules that are successfully deuterated. High enrichment minimizes interference from any unlabeled compound. |

| Molecular Weight | 454.93 g/mol | Confirms the mass of the deuterated molecule (C₂₃H₂₃D₄ClO₇), which is essential for preparing solutions of a known molarity. |

Qualitative Data

This data confirms the identity and physical properties of the compound.

| Parameter | Example Value | Significance for Researchers |

| Appearance | White to off-white (Solid) | A basic physical check. Any deviation from the expected appearance could indicate degradation or contamination. |

| ¹H NMR Spectrum | Consistent with structure | Provides confirmation of the compound's chemical structure by analyzing the magnetic properties of its atomic nuclei. |

| LCMS Analysis | Consistent with structure | Confirms that the compound's molecular weight and fragmentation pattern match the expected values for this compound. |

Section 2: Experimental Protocols for Key Analytical Tests

Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that separates components of a mixture and then provides mass-based identification and quantification. It is the primary method for determining the purity of this compound.

Methodology:

-

Chromatographic Separation (UPLC/HPLC): The sample is separated using a reverse-phase column, such as a C8 or C18. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.1% formic acid), is used to elute the compound.

-

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in water.

-

Flow Rate: Approximately 0.2 - 0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 50-55°C, to ensure reproducibility.

-

Detection: UV detection at approximately 224 nm can be used alongside mass spectrometry.

-

-

Mass Spectrometric Detection: Following separation, the eluent is introduced into a mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode is commonly employed.

-

Analysis Mode: For quantification and confirmation, Multiple Reaction Monitoring (MRM) is highly specific. This involves monitoring a specific transition from a precursor ion (the molecule itself) to a product ion (a specific fragment).

-

Mass Transitions: For this compound, a typical MRM transition would be from the precursor ion m/z 455.2 to a specific product ion like m/z 358.2 or m/z 75.1.

-

Data Interpretation: The purity is calculated by integrating the area of the this compound peak from the chromatogram and comparing it to the total area of all detected peaks. The identity is confirmed if the mass spectrum shows a parent ion corresponding to the molecular weight of this compound.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the molecule.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H spectrum is acquired.

-

Data Interpretation: The statement "Consistent with structure" on a CoA signifies that the resulting spectrum has been analyzed by a specialist. They verify that the chemical shifts, integration (proton count), and splitting patterns of the observed peaks match the expected signals for the Empagliflozin structure, while accounting for the absence of signals at the specific sites of deuterium labeling.

Isotopic Enrichment Analysis

This analysis determines the percentage of the compound that has been successfully labeled with deuterium.

Methodology:

Isotopic enrichment is typically determined using high-resolution mass spectrometry. The analysis involves measuring the relative intensities of the ion corresponding to this compound (mass M+4) and the ion for the unlabeled Empagliflozin (mass M).

Data Interpretation: The isotopic enrichment percentage is calculated based on the ratio of the deuterated form to the sum of all isotopic variants (unlabeled, partially labeled, and fully labeled). A high value ensures that the internal standard will perform reliably in quantitative studies.

Section 3: Visualizing the Quality Control Workflow

The generation of a Certificate of Analysis is the final step in a comprehensive quality control process. This workflow ensures that each batch of material is systematically tested and verified before its release.

Caption: Workflow for generating a Certificate of Analysis.

Conclusion

The Certificate of Analysis for this compound is more than a simple datasheet; it is a declaration of quality, backed by rigorous and specific analytical procedures. For professionals in the scientific community, the ability to correctly interpret this document is fundamental. It ensures the integrity of research materials, provides confidence in experimental outcomes, and upholds the quality standards essential for drug development and regulatory compliance. A detailed review of the CoA, with an appreciation for the underlying methodologies, empowers researchers to proceed with their work, assured of the quality of their standards.

References

- 1. ijpsr.com [ijpsr.com]

- 2. glpbio.com [glpbio.com]

- 3. ijper.org [ijper.org]

- 4. Development and validation of Empagliflozin and Linagliptin simultaneous estimation in rat plasma using freezing lipid precipitation and SCX-SPE assisted HPLC-MS/MS method and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility Profile of Empagliflozin-d4

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Empagliflozin-d4 in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of workflows and chemical principles.

Introduction to this compound

Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), used in the management of type 2 diabetes.[1][2][3] this compound is the deuterium-labeled version of Empagliflozin, containing four deuterium atoms.[4] It is primarily utilized as an internal standard for the quantification of Empagliflozin in biological samples using mass spectrometry-based methods like GC- or LC-MS.[4] Understanding the solubility of this compound is critical for preparing accurate stock solutions and ensuring reliable results in analytical and preclinical studies. The physicochemical properties, and therefore the solubility, of this compound are considered to be nearly identical to those of the unlabeled parent compound.

Solubility Data

The solubility of Empagliflozin and its deuterated analog, this compound, has been reported in several common laboratory solvents. While specific quantitative data for this compound is limited, the data for unlabeled Empagliflozin serves as a reliable proxy. The following table summarizes the available data.

| Compound | Solvent | Solubility | Remarks | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (109.91 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | |

| This compound | Methanol | Soluble | Quantitative value not specified. | |

| Empagliflozin | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | - | |

| Empagliflozin | Dimethyl Sulfoxide (DMSO) | 90 mg/mL (199.59 mM) | Use fresh DMSO as it is moisture-absorbent. | |

| Empagliflozin | Dimethyl Sulfoxide (DMSO) | ≥20.75 mg/mL | - | |

| Empagliflozin | Ethanol | ~30 mg/mL | - | |

| Empagliflozin | Ethanol | 8 mg/mL | Described as "very slightly soluble". | |

| Empagliflozin | Ethanol | ≥7.06 mg/mL | Requires sonication. | |

| Empagliflozin | Dimethyl formamide (DMF) | ~30 mg/mL | - | |

| Empagliflozin | Methanol | 33.5 mg/mL | Described as "sparingly soluble". | |

| Empagliflozin | Acetonitrile | 2.6 mg/L | Described as "slightly soluble". | |

| Empagliflozin | Water | Insoluble | - | |

| Empagliflozin | Toluene | Practically Insoluble (<0.001 mg/mL) | - |

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a standardized procedure for achieving and measuring a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent (e.g., DMSO, Methanol, Ethanol)

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid phase.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically between 24 to 72 hours. The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter. The filter must not absorb the solute.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, most commonly HPLC.

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

References

The Gold Standard in Bioanalysis: Empagliflozin-d4 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the precision and reliability of bioanalytical methods are paramount for the accurate assessment of pharmacokinetics, bioequivalence, and therapeutic drug monitoring. Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has emerged as a cornerstone therapy for type 2 diabetes mellitus, lauded for its efficacy in glycemic control and its significant cardiovascular benefits.[1][2][3][4] The robust quantification of empagliflozin in biological matrices is therefore a critical aspect of clinical and preclinical research. This technical guide provides a comprehensive overview of the mechanism of action of empagliflozin and delves into the core principles and practical application of using its deuterated analog, empagliflozin-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Empagliflozin: Mechanism of Action

Empagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By blocking this transporter, empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria). This insulin-independent mechanism not only lowers blood glucose levels but also contributes to a reduction in body weight and blood pressure.

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Rising Doses of Empagliflozin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 3. Bioanalytical Method Development and Validation of Empagliflozin by LC–MS/MS Method and Quantitative Estimation of Drug Concentration in Human Plasma [wisdomlib.org]

- 4. Development and Validation of a Bioanalytical Method to Determine Empagliflozin in Human Plasma Using UPLC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Stability and Recommended Storage of Empagliflozin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Empagliflozin-d4, a deuterated internal standard crucial for the accurate quantification of empagliflozin in various matrices. The information presented herein is essential for maintaining the integrity of the compound during storage and handling, ensuring reliable and reproducible results in research and drug development settings.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure its long-term viability for use as an internal standard.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | ≥ 4 years[1] | For long-term storage. |

| 3 years[2][3] | |||

| 4°C | 2 years[2][3] | For shorter-term storage. | |

| 2-8°C | --- | Recommended for long-term storage by some suppliers. | |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month |

Note: this compound is hygroscopic and should be stored under an inert atmosphere.

Solubility

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water. For a concentration of 50 mg/mL in DMSO, ultrasonic assistance may be necessary to achieve complete dissolution. To enhance solubility, warming the solution to 37°C and sonicating may be beneficial.

Shipping and Handling

This compound is typically shipped at room temperature for domestic destinations within the continental US. However, international shipping or shipments to other locations may utilize blue ice. Upon receipt, the compound should be stored at the recommended conditions as outlined in Table 1.

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published, forced degradation studies on the non-deuterated parent compound, empagliflozin, provide critical insights into its stability profile. The degradation pathways of this compound are expected to be analogous to those of empagliflozin.

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies typically involve exposure to acid, base, oxidation, heat, and light.

Forced Degradation Studies on Empagliflozin

Studies on empagliflozin have shown that it is susceptible to degradation under various stress conditions, particularly in acidic, basic, and oxidative environments.

Table 2: Summary of Forced Degradation Conditions for Empagliflozin

| Stress Condition | Reagent/Method | Temperature | Duration |

| Acid Hydrolysis | 0.1N HCl | 60°C | 1, 3, 5 days |

| 1M HCl | Room Temperature | 5 hours | |

| 2N HCl | 60°C | 30 minutes | |

| Base Hydrolysis | 0.1N NaOH | 60°C | 1, 3, 5 days |

| 2M NaOH | Room Temperature | 2 hours | |

| 2N NaOH | 60°C | 30 minutes | |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | --- |

| Thermal Degradation | Dry Heat | 105°C | 6 hours |

| Photolytic Degradation | UV Light | Ambient | --- |

This table is a composite of methodologies from multiple sources.

These studies indicate that empagliflozin is most sensitive to acid and basic hydrolysis, as well as oxidative stress. The degradation kinetics in both acidic and alkaline media have been observed to follow first-order kinetics.

Degradation Pathways

The primary degradation pathways for empagliflozin, and by extension this compound, involve modifications to the tetrahydrofuran ring and the glycosidic linkage. Under acidic conditions, degradation products can arise from the opening of the tetrahydrofuran ring or the complete elimination of the tetrahydrofuran moiety.

Below is a generalized workflow for conducting a forced degradation study, a critical component in assessing the stability of a drug substance like this compound.

The following diagram illustrates a simplified degradation pathway of Empagliflozin under acidic conditions, leading to the formation of key degradation products.

Experimental Protocols

General Sample Preparation for Stress Studies

A stock solution of the test compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution is then subjected to the various stress conditions.

Acid and Base Hydrolysis

-

Procedure: To a defined volume of the stock solution, an equal volume of an acid (e.g., 0.1N HCl) or a base (e.g., 0.1N NaOH) is added.

-

Incubation: The mixture is then incubated at a specified temperature (e.g., 60°C) for a set period.

-

Neutralization: After incubation, the solution is neutralized with an equivalent amount of base or acid, respectively.

Oxidative Degradation

-

Procedure: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: The mixture is kept at room temperature for a defined duration.

Thermal Degradation

-

Procedure: The solid compound or a solution is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time.

Photodegradation

-

Procedure: The stock solution is exposed to UV light in a photostability chamber.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is essential to separate the parent compound from its degradation products.

-

Typical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where empagliflozin has significant absorbance (e.g., 225 nm or 265 nm).

Conclusion

This compound is a stable compound when stored under the recommended conditions. As a solid, long-term storage at -20°C is advised. Solutions of this compound have limited stability and should be stored at -80°C for up to six months. Based on studies of empagliflozin, the deuterated form is likely susceptible to degradation under acidic, basic, and oxidative conditions. For researchers and scientists, understanding these stability characteristics and adhering to proper storage and handling protocols are paramount to ensure the accuracy and validity of experimental results. The use of a validated, stability-indicating analytical method is crucial when assessing the purity and concentration of this compound over time.

References

A Technical Guide to Research-Grade Empagliflozin-d4: Commercial Sources, Availability, and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and sourcing of research-grade Empagliflozin-d4. Furthermore, it details its critical application as an internal standard in bioanalytical methodologies for the accurate quantification of empagliflozin in biological matrices. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and clinical chemistry.

Commercial Availability and Supplier Specifications

This compound, a deuterated stable isotope-labeled analog of the SGLT2 inhibitor Empagliflozin, is a crucial tool for pharmacokinetic and bioequivalence studies.[1] It is available from several reputable chemical suppliers catering to the research and development community. The material is typically supplied as a solid, with recommended storage conditions at -20°C for long-term stability.[2][3][4]

Below is a summary of typical product specifications from various commercial sources. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number (Example) | Purity (LCMS/HPLC) | Isotopic Enrichment/Purity | CAS Number | Molecular Formula | Molecular Weight |

| MedchemExpress | HY-15409S | 98.11%[2] | 95.85% | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.93 |

| Cayman Chemical | 22369 | ≥99% deuterated forms (d1-d4) | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.9 |

| BOC Sciences | BLP-013870 | 95% by HPLC | 98% atom D | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.94 |

| Simson Pharma | E510004 | Not specified | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.93 |

| Daicel Pharma | DCTI-A-000388 | Not specified | Not specified | 2749293-95-4 | C₂₃H₂₃D₄ClO₇ | 454.94 |

The Role of this compound in Bioanalysis

This compound is primarily utilized as an internal standard (IS) for the quantification of empagliflozin in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability.

References

Exploratory studies on the metabolic fate of empagliflozin using labeled compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented is based on exploratory studies utilizing radiolabeled compounds, primarily [14C]-empagliflozin, to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in various species, including humans.

Executive Summary

Empagliflozin is well-absorbed orally and is primarily eliminated through feces.[1][2] The parent drug is the major circulating component in plasma across species.[3][4] Metabolism is a secondary route of elimination, with glucuronidation being the principal biotransformation pathway.[3] Several metabolites have been identified, with glucuronide conjugates being the most prominent. The metabolic profile is broadly similar across nonclinical species and humans, although some species-specific differences exist.

Quantitative ADME Data

The following tables summarize the key quantitative data from studies conducted in humans, rats, mice, and dogs using [14C]-empagliflozin.

Table 1: Excretion of [14C]-Empagliflozin-Derived Radioactivity (% of Administered Dose)

| Species | Route of Administration | Dose | Urine (%) | Feces (%) | Total Recovery (%) | Source(s) |

| Human | Oral | 50 mg | 54.4 | 41.1 | 95.5 | |

| Rat (Male) | Intravenous | 0.5 mg/kg | 27.5 | 64.4 | 91.9 | |

| Rat (Female) | Intravenous | 0.5 mg/kg | 28.5 | 61.4 | 89.9 | |

| Rat (Male) | Oral | 5 mg/kg | 27.4 | 62.9 | 90.3 | |

| Rat (Female) | Oral | 5 mg/kg | 28.6 | 63.1 | 91.7 | |

| Dog (Male) | Intravenous | 0.5 mg/kg | 17.4 | 70.9 | 88.3 | |

| Dog (Female) | Intravenous | 0.5 mg/kg | 24.6 | 68.6 | 93.2 |

Table 2: Distribution of Empagliflozin and its Metabolites in Human Plasma and Excreta (% of Total Radioactivity)

| Component | Plasma (AUC0-12h) | Urine (% of Dose) | Feces (% of Dose) | Source(s) |

| Unchanged Empagliflozin | 79.6% | 23.7% | 34.1% | |

| Glucuronide Conjugates | 4.7-7.1% | 7.8-13.2% | - | |

| Tetrahydrofuran Ring-Opened Carboxylic Acid Metabolite | <1.9% | - | 1.9% | |

| Other Minor Metabolites | <1.9% | - | - |

Table 3: Pharmacokinetic Parameters of Empagliflozin

| Species | Oral Bioavailability (%) | Terminal Half-life (t½) (hours) | Protein Binding (%) | Source(s) |

| Human | Not Measured | 13 | 80.3-86.2 | |

| Mouse | 90-97 | 4-7 | - | |

| Rat | 31 | 4-7 | - | |

| Dog | 89 | 4-7 | - |

Experimental Protocols

Human Mass Balance Study

A pivotal study in understanding the metabolic fate of empagliflozin was a Phase I, open-label, single-dose mass balance study in healthy male volunteers.

-

Study Population: Eight healthy male subjects.

-

Investigational Product: A single oral dose of 50 mg empagliflozin containing approximately 100 µCi of [14C]-empagliflozin.

-

Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals.

-

Analytical Methods:

-

Total radioactivity in all samples was measured by liquid scintillation counting.

-

Metabolite profiling in plasma, urine, and feces was performed using high-performance liquid chromatography (HPLC) coupled with radiodetection and tandem mass spectrometry (MS/MS).

-

Animal ADME Studies

Studies in mice, rats, and dogs followed similar protocols to the human mass balance study, utilizing [14C]-empagliflozin administered both intravenously and orally.

-

Animal Models: CD-1 mice, Wistar Han rats, and beagle dogs.

-

Dosing: Single intravenous (e.g., 0.5 mg/kg) or oral (e.g., 5 mg/kg) administration of [14C]-empagliflozin.

-

Sample Collection: Plasma, urine, feces, and bile (in cannulated rats) were collected.

-

Analytical Methods: HPLC with radiodetection and MS/MS were used for the separation and identification of empagliflozin and its metabolites.

In Vitro Metabolism Studies

To further characterize the metabolic pathways, in vitro experiments are typically conducted using liver microsomes and hepatocytes.

-

Enzyme Sources: Liver microsomes and cryopreserved hepatocytes from various species, including humans.

-

Incubation: [14C]-empagliflozin is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGT enzymes).

-

Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

Visualizing the Metabolic Fate

Experimental Workflow for a Human Mass Balance Study

Caption: Workflow of a human mass balance study.

Metabolic Pathways of Empagliflozin

Caption: Primary metabolic pathways of empagliflozin.

Discussion of Metabolic Pathways

The primary metabolic pathway for empagliflozin is glucuronidation, leading to the formation of several glucuronide conjugates. These metabolites are pharmacologically inactive. Oxidation, mediated by cytochrome P450 enzymes, represents a minor pathway. One of the identified minor metabolites in feces is a tetrahydrofuran ring-opened carboxylic acid derivative. In mice, a notable oxidative metabolite (M482/1) has been observed in plasma, which is less prominent in rats, dogs, and humans. Furthermore, a bioactivation pathway leading to the formation of 4-hydroxycrotonaldehyde (4-OH-CTA) has been identified in mouse kidney microsomes, which may be linked to observed murine-specific toxicity.

Conclusion

Exploratory studies utilizing labeled compounds have been instrumental in defining the metabolic fate of empagliflozin. These studies demonstrate that empagliflozin is well-absorbed, with the unchanged parent drug being the predominant circulating entity. Elimination occurs mainly through the feces, with renal excretion also playing a significant role. Metabolism is not the primary clearance mechanism, with glucuronidation being the major biotransformation pathway. The comprehensive ADME data generated from these studies are crucial for understanding the pharmacokinetic profile of empagliflozin and for informing its clinical use and further development.

References

The Gold Standard: A Technical Guide to the Role of Deuterium-Labeled Standards in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis, achieving the highest levels of accuracy and precision is paramount. Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest. This technical guide provides an in-depth exploration of the synthesis, application, and critical considerations for the use of deuterium-labeled standards in Drug Metabolism and Pharmacokinetic (DMPK) studies.

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard is that it behaves nearly identically to its unlabeled counterpart—the analyte—during sample preparation, chromatography, and ionization.[1] By adding a known quantity of the labeled standard to a sample at the earliest stage of analysis, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[1]

The key advantages of using deuterium-labeled standards in DMPK studies include:

-

Enhanced Accuracy and Precision : By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[1]

-

Compensation for Matrix Effects : Matrix effects, where endogenous components of a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[2]

-

Improved Method Robustness : The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.

-

Essential for Regulatory Compliance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity for regulatory submissions.

Data Presentation: Quantitative Impact of Deuterium-Labeled Standards

The inclusion of a deuterium-labeled internal standard demonstrably improves the quality of bioanalytical data. The following tables summarize quantitative data from various studies, comparing key performance parameters of methods using deuterated standards versus those using non-deuterated (analog) standards or no internal standard.

| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |

| Accuracy (% Mean Bias) | Can exceed ±50% | Typically within ±15% | |

| Precision (% RSD) | Often > 20% | Generally < 15% | |

| Matrix Effect | Significant and variable | Compensated, leading to normalization | |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

Table 1: General Improvements in Bioanalytical Assay Performance with Deuterated Internal Standards

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Tubulin Inhibitor D-24851 | Analog IS | Plasma | Variable | >15% at LLOQ | |

| Tubulin Inhibitor D-24851 | Deuterated IS | Plasma | 98.5 - 103.2 | <7% |

Table 2: Comparative Performance of Analog vs. Deuterated Internal Standards for Specific Drug Assays

| Parameter | Analog Internal Standard | Deuterated Internal Standard |

| Matrix Effect (Ion Suppression/Enhancement) | Variable and often different from the analyte, leading to inaccurate correction. | Tracks the analyte's response closely, providing effective normalization. |

| Recovery | May differ significantly from the analyte, especially with highly protein-bound drugs. | Nearly identical to the analyte, compensating for extraction inconsistencies. |

Table 3: Comparison of Matrix Effect and Recovery Compensation

Experimental Protocols

Robust and well-documented experimental protocols are crucial for the successful implementation of deuterium-labeled standards in DMPK studies. The following sections provide detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This method is a rapid and straightforward approach for removing the bulk of proteins from biological samples.

Materials and Reagents:

-

Biological matrix (e.g., human plasma, serum, urine)

-

Analyte reference standard

-

Deuterium-labeled internal standard (IS)

-

Precipitating agent (e.g., acetonitrile, methanol, zinc sulfate solution)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10-50 µL) of the deuterium-labeled internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold precipitating agent (e.g., acetonitrile or methanol) to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials and Reagents:

-

Biological matrix

-

Analyte reference standard

-

Deuterium-labeled IS

-

Extraction solvent (e.g., tert-butyl methyl ether, ethyl acetate)

-

pH-adjusting reagent (e.g., formic acid, ammonium hydroxide)

-

Centrifuge tubes

-

Vortex mixer/shaker

-

Centrifuge

-

Evaporation system

Procedure:

-

Sample Aliquoting and IS Spiking: To a centrifuge tube, add a defined volume of the biological sample (e.g., 200 µL of plasma) and the working solution of the deuterium-labeled internal standard.

-

pH Adjustment (if necessary): Add a small volume of an acid or base to adjust the pH of the aqueous sample, ensuring the analyte is in a neutral, non-ionized state to maximize its partitioning into the organic solvent.

-

Addition of Extraction Solvent: Add a larger volume of an appropriate, immiscible organic solvent (e.g., 2.5 mL of tert-butyl methyl ether).

-

Extraction: Vortex or shake the mixture vigorously for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and IS into the organic phase.

-

Phase Separation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and IS from the liquid sample, while allowing interfering compounds to pass through.

Materials and Reagents:

-

Biological matrix

-

Analyte reference standard

-

Deuterium-labeled IS

-

SPE cartridges or plates with appropriate sorbent chemistry (e.g., C18, mixed-mode)

-

SPE vacuum manifold or positive pressure processor

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent(s)

-

Elution solvent

Procedure:

-

Conditioning: Pass a volume of a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.

-

Equilibration: Flush the sorbent with a solvent that mimics the sample's liquid phase (e.g., water or a buffer) to prepare it for sample loading.

-

Sample Loading: Pre-treat the biological sample (e.g., dilution with buffer) and spike with the deuterium-labeled IS. Load the sample onto the SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the sorbent with one or more solvents of intermediate strength to remove weakly bound interferences without eluting the analyte and IS.

-

Elution: Elute the analyte and IS from the sorbent using a strong organic solvent.

-

Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the application of deuterium-labeled standards in DMPK studies.

Caption: A typical bioanalytical workflow using a deuterium-labeled internal standard.

Caption: How deuterium-labeled standards compensate for matrix effects in LC-MS.

References

An In-Depth Technical Guide: Utilizing Empagliflozin-d4 for Preliminary In Vitro Metabolism Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed framework for using Empagliflozin-d4, a deuterated stable isotope-labeled analog of Empagliflozin, in preliminary in vitro metabolism studies. It covers the established metabolic pathways of Empagliflozin, the strategic use of its deuterated form, and comprehensive experimental protocols for metabolite characterization and stability assessment.

Introduction to Empagliflozin and the Role of Isotope Labeling

Empagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). By inhibiting glucose reabsorption in the kidneys, it promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes. Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development, providing critical insights into its clearance mechanisms, potential for drug-drug interactions, and the formation of active or toxic metabolites.

While Empagliflozin is primarily eliminated unchanged, metabolism, particularly glucuronidation, plays a role in its disposition.[1] Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable tools in modern drug metabolism studies. They serve a dual purpose:

-

Mechanistic Tool: The replacement of hydrogen with deuterium can alter the rate of metabolism at the site of labeling due to the kinetic isotope effect (KIE).[2] This allows researchers to probe metabolic pathways and identify sites of biotransformation.

-

Analytical Standard: this compound is the ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring drug concentrations in complex biological matrices.[3][4][5]

Established Metabolic Pathways of Empagliflozin

The biotransformation of Empagliflozin in humans is modest and occurs primarily through Phase II conjugation reactions, specifically glucuronidation. Cytochrome P450 (CYP) mediated metabolism is not a significant clearance pathway.

The primary metabolic route is the formation of glucuronide conjugates, which are more water-soluble and readily excreted. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified UGT2B7, UGT1A3, UGT1A8, and UGT1A9 as the key isoforms responsible for Empagliflozin's metabolism. The main metabolites formed are the 2-O-, 3-O-, and 6-O-glucuronides.

Caption: Primary metabolic pathway of Empagliflozin via UGT-mediated glucuronidation.

Experimental Protocols for In Vitro Metabolism

The following protocols provide a robust methodology for assessing the metabolic stability and characterizing the metabolites of Empagliflozin using human liver microsomes (HLM), a standard in vitro system rich in UGT enzymes.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate at which Empagliflozin is metabolized by HLM, providing an estimate of its intrinsic clearance via glucuronidation.

Materials & Reagents:

-

Empagliflozin

-

This compound (for use as an internal standard)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

UDP-glucuronic acid (UDPGA), trisodium salt (cofactor)

-

Alamethicin (pore-forming agent to activate UGTs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), LC-MS grade

-

Water, ultrapure

Procedure:

-

Preparation of Master Mix: Prepare a reaction master mix (excluding UDPGA and substrate) containing potassium phosphate buffer, MgCl₂, alamethicin-activated HLM (final protein concentration typically 0.25-0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding Empagliflozin (final concentration typically 1 µM to mimic in vivo levels) to the master mix. Immediately follow with the addition of the cofactor, UDPGA (final concentration typically 2-5 mM).

-

Time-Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This solution should contain this compound at a fixed concentration (e.g., 100 nM) to serve as the internal standard for analysis.

-

Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of Empagliflozin relative to the this compound internal standard.

References

- 1. In vivo assessment of pharmacokinetic interactions of empagliflozin and henagliflozin with sorafenib: an animal-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijper.org [ijper.org]

- 5. Development and validation of Empagliflozin and Linagliptin simultaneous estimation in rat plasma using freezing lipid precipitation and SCX-SPE assisted HPLC-MS/MS method and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Empagliflozin in Human Plasma using Empagliflozin-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] By inhibiting SGLT2 in the kidneys, empagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1] This mechanism of action, which is independent of insulin, makes it an effective treatment for type 2 diabetes mellitus.[2] Accurate and reliable quantification of empagliflozin in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of empagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Empagliflozin-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. The protocol employs a simple and rapid protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.

Principle of the Method

The analytical method is based on the separation of empagliflozin and its deuterated internal standard, this compound, from endogenous plasma components using reverse-phase liquid chromatography. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Empagliflozin reference standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Ammonium acetate or ammonium bicarbonate

-

Ultrapure water

-

Drug-free human plasma with K2EDTA as an anticoagulant

Instrumentation

-

Liquid Chromatograph: UPLC system (e.g., Waters Acquity UPLC or Shimadzu LC)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4500 or Waters Quattro Micro) with an electrospray ionization (ESI) source

-

Analytical Column: A reverse-phase C18 column (e.g., X Bridge C18, 75 mm × 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended.

Preparation of Solutions

-

Stock Solutions: Prepare primary stock solutions of empagliflozin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of empagliflozin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of approximately 5 µg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working standard solutions into drug-free human plasma to achieve the desired concentrations.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes for 10 minutes at 5000 rpm to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Parameters

The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | X Bridge C18 (75 mm × 4.6 mm, 3.5 µ) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 50°C |

| Autosampler Temp. | 10°C |

| Run Time | ~3 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| MRM Transition (Empagliflozin) | m/z 451.17 → 355.11 |

| MRM Transition (this compound) | m/z 455.15 → 358.21 |

| Desolvation Temp. | 500°C |

| Cone Voltage | 20 V |

| Collision Energy | 12 eV |

Data Presentation

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Concentration Range | 2.0 - 1000.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Accuracy at LLOQ | Within 80-120% |

| Precision (CV%) at LLOQ | ≤ 20% |

Table 2: Accuracy and Precision (Intra- & Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (CV%) |

|---|---|---|---|

| Low | ~6 | 85-115% | ≤ 15% |

| Medium | ~500 | 85-115% | ≤ 15% |

| High | ~800 | 85-115% | ≤ 15% |

Table 3: Stability of Empagliflozin in Human Plasma

| Stability Condition | Result |

|---|---|

| Bench-Top (6 hours, Room Temp) | Stable |

| Freeze-Thaw (3 cycles) | Stable |

| Long-Term (-70°C, 30 days) | Stable |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of empagliflozin.

Caption: Mechanism of action of empagliflozin via SGLT2 inhibition.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of empagliflozin in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard, this compound, ensures accuracy and precision. This validated method is well-suited for use in clinical and preclinical studies requiring the measurement of empagliflozin concentrations, such as pharmacokinetic and bioequivalence studies.

References

Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Empagliflozin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of empagliflozin in human plasma. The protocol employs a straightforward sample preparation technique and offers high throughput for pharmacokinetic and bioequivalence studies. The method has been validated following regulatory guidelines and demonstrates excellent accuracy, precision, and sensitivity.

Introduction

Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the treatment of type 2 diabetes.[1] Accurate measurement of empagliflozin concentrations in biological matrices is essential for drug development and clinical monitoring.[1] This UPLC-MS/MS method provides a robust and efficient means for the quantitative analysis of empagliflozin in human plasma, utilizing empagliflozin-d4 as an internal standard to ensure high precision and accuracy.[1]

Principle of the Method

The method is based on the separation of empagliflozin and its deuterated internal standard from plasma components using UPLC with a C18 reversed-phase column.[1] Sample preparation involves a simple protein precipitation step.[1] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization, which provides high selectivity and sensitivity.

Materials and Reagents

-

Empagliflozin reference standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma with K2EDTA as an anticoagulant

Experimental Workflow

Caption: Experimental workflow for empagliflozin quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Empagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve the empagliflozin reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the empagliflozin stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of approximately 5 µg/mL.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for analysis.

UPLC-MS/MS Instrumental Conditions

UPLC System: Waters Acquity UPLC or equivalent Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) Mobile Phase: A mixture of 0.1% Formic Acid in Water and Acetonitrile in a 75:25 (v/v) ratio. Flow Rate: 0.3 mL/min Injection Volume: 10 µL Column Temperature: 50-55 °C Autosampler Temperature: 10 °C Run Time: Approximately 3.0 minutes

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 4.0 kV Desolvation Temperature: 500 °C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

Quantitative Data Summary

| Parameter | Empagliflozin | This compound (IS) | Reference |

| MRM Transition (m/z) | 451.7 → 71.2 (Quantifier) | 455.43 → 75.05 | |

| Linearity Range | 2.0 - 250.0 ng/mL | - | |

| Correlation Coefficient (r²) | > 0.999 | - | |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | - | |

| Accuracy at LLOQ | Within 80-120% | - | |

| Precision (CV%) at LLOQ | ≤ 20% | - | |

| Intra- & Inter-day Accuracy | 85-115% of nominal value | - | |

| Intra- & Inter-day Precision (CV%) | ≤ 15% | - | |

| Recovery | ~95% | ~92% |

| Stability | Condition | Result | Reference |

| Bench-Top | 6 hours at Room Temperature | Stable | |

| Freeze-Thaw | 3 cycles | Stable | |

| Long-Term | 30 days at -70°C | Stable |

Logical Relationship of Method Validation

Caption: Key parameters for method validation.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of empagliflozin in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard ensures accuracy and precision. This method meets regulatory requirements for bioanalytical method validation and is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of empagliflozin.